GIP (human) - 100040-31-1; 444073-04-5

GIP (human)

Catalog Number: EVT-3143208
CAS Number: 100040-31-1; 444073-04-5
Molecular Formula: C226H338N60O66S
Molecular Weight: 4983.6
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

GIP is derived from the posttranslational processing of a larger precursor protein known as pre-pro-GIP, which consists of 153 amino acids. The GIP gene is located on chromosome 17q21.32 in humans . In terms of classification, GIP belongs to the family of incretin hormones, which also includes glucagon-like peptide-1 (GLP-1). Both hormones are critical for regulating postprandial insulin secretion and exhibit similar but distinct physiological effects .

Synthesis Analysis

The synthesis of GIP involves several key steps:

  1. Gene Expression: The GIP gene is transcribed into messenger RNA (mRNA) within the K cells of the intestine.
  2. Translation: The mRNA is translated into the pre-pro-GIP protein, which contains a signal peptide, an N-terminal propeptide fragment, the active GIP peptide (GIP(1-42)), and a C-terminal propeptide fragment.
  3. Posttranslational Processing: The pre-pro-GIP undergoes cleavage by prohormone convertases (PC1/3), which liberate the biologically active GIP(1-42) peptide from its precursor . This process occurs primarily at dibasic amino acid motifs or single arginine residues.

The final product, GIP(1-42), can be further processed to yield truncated forms such as GIP(3-30)NH2, which acts as a receptor antagonist .

Molecular Structure Analysis

GIP has a molecular structure characterized by its sequence of 42 amino acids. Its structure is similar to other members of the secretin/glucagon family, featuring a central helical conformation that facilitates receptor binding . The active form of GIP is typically represented as:

GIP 1 42 H Ala Gly Thr Phe Trp Asp Val Ile Gly Ala Gly Tyr Gly Ala Ser Lys Leu Glu Leu Gly Ala Ser Pro Lys OH\text{GIP 1 42 H Ala Gly Thr Phe Trp Asp Val Ile Gly Ala Gly Tyr Gly Ala Ser Lys Leu Glu Leu Gly Ala Ser Pro Lys OH}

This sequence highlights critical functional groups necessary for its interaction with the GIP receptor . Structural studies have shown that GIP binds to class B G protein-coupled receptors, initiating downstream signaling cascades that enhance insulin secretion .

Chemical Reactions Analysis

GIP participates in several biochemical reactions:

  • Insulin Secretion: Upon binding to its receptor on pancreatic beta cells, GIP activates adenylate cyclase, leading to increased cyclic adenosine monophosphate (cAMP) levels. This cascade results in enhanced calcium influx and subsequent insulin exocytosis.
  • Inhibition of Gastric Acid Secretion: GIP also decreases gastrin secretion from gastric cells, thereby reducing gastric acid production .
  • Bone Remodeling: In bone tissue, GIP promotes osteoblast proliferation while inhibiting osteoclast activity, contributing to bone formation and remodeling processes .

The rapid degradation of GIP by dipeptidyl peptidase 4 (DPP-4) limits its half-life to approximately 5–7 minutes post-secretion .

Mechanism of Action

GIP operates primarily through its interaction with the GIP receptor (GIPR), a class B G protein-coupled receptor. Upon binding:

  1. Receptor Activation: The binding of GIP induces a conformational change in the receptor.
  2. Signal Transduction: This leads to the activation of intracellular signaling pathways involving adenylate cyclase and phospholipase C.
  3. Physiological Effects: Increased cAMP levels promote insulin secretion from beta cells and modulate other metabolic processes such as lipid metabolism and bone remodeling .

The specificity of GIP for its receptor has been underscored by studies demonstrating that truncated forms like GIP(3-30)NH2 act as antagonists without eliciting insulinotropic effects .

Physical and Chemical Properties Analysis

GIP exhibits several notable physical and chemical properties:

  • Molecular Weight: Approximately 4.5 kDa.
  • Solubility: Highly soluble in aqueous solutions due to its peptide nature.
  • Stability: Sensitive to enzymatic degradation; stability can be enhanced through modifications such as DPP-4 resistance.
  • Half-Life: Approximately 5–7 minutes in circulation due to rapid degradation by DPP-4 .

These properties influence its physiological functions and therapeutic potential.

Applications

GIP has garnered significant interest for its potential applications in various fields:

  1. Diabetes Management: Given its role in insulin secretion, GIP is being investigated as a therapeutic target for type 2 diabetes mellitus. Antagonists like GIP(3-30)NH2 are being studied for their ability to modulate insulin responses effectively .
  2. Obesity Treatment: Research suggests that antagonizing GIP may aid in weight management by counteracting its effects on fat deposition and appetite regulation .
  3. Bone Health: The dual role of GIP in promoting bone formation while inhibiting resorption presents opportunities for developing treatments for osteoporosis and other metabolic bone diseases .
Introduction to GIP as a Key Incretin Hormone

Historical Discovery and Nomenclature Evolution

The discovery of Gastric Inhibitory Polypeptide (GIP) represents a paradigm shift in endocrinology, illustrating how scientific understanding evolves through rigorous investigation. In 1969-1971, John Brown and colleagues at the University of British Columbia isolated a peptide from porcine small intestine that inhibited gastric acid secretion and motility in dogs. This substance was initially named Gastric Inhibitory Polypeptide based on its pharmacological effects observed during purification [1] [5]. The isolation was achieved using a then-revolutionary approach: monitoring acid secretion in denervated gastric pouches as a bioassay during the stepwise purification of cholecystokinin (CCK) preparations [6].

By the mid-1970s, a pivotal conceptual transformation occurred when researchers discovered that GIP's most significant physiological action was not gastric inhibition but rather the stimulation of insulin secretion. John Dupre and colleagues demonstrated in 1973 that intravenous GIP administration potently enhanced insulin release during glucose tolerance tests in humans [1] [5]. This insulinotropic effect was glucose-dependent—meaning GIP stimulated insulin secretion only when blood glucose levels were elevated—a characteristic that distinguished it as a fundamental incretin hormone (intestinal-derived factors that amplify insulin secretion after oral nutrient intake). Consequently, the acronym GIP was retained but redefined as Glucose-dependent Insulinotropic Polypeptide to better reflect its primary physiological function [1] [6]. This nomenclature evolution underscores a critical principle in endocrinology: biological functions identified through purification bioassays may not always align with a molecule's principal physiological role.

Table 1: Evolution of GIP Nomenclature

Time PeriodDesignationPrimary RationaleKey Evidence
1970-1973Gastric Inhibitory PolypeptideInhibition of gastric acid secretion in canine modelsPurification monitoring via acid inhibition bioassay [5]
Post-1973Glucose-dependent Insulinotropic PolypeptideStimulation of insulin secretion in humansIntravenous GIP enhances insulin during glucose tolerance tests [1]
CurrentGIP (dual acronym accepted)Recognition of pleiotropic effects beyond pancreasRoles in bone metabolism, adipogenesis, CNS signaling [1] [3]

Biochemical Classification Within the Secretin/Glucagon Superfamily

GIP belongs to the secretin/glucagon superfamily of gastrointestinal hormones, a phylogenetically related group of peptides sharing structural and functional characteristics. This superfamily includes secretin, glucagon, glucagon-like peptide-1 (GLP-1), vasoactive intestinal peptide (VIP), and pituitary adenylate cyclase-activating polypeptide (PACAP) [1] [8]. Biochemically, GIP is synthesized as a 153-amino acid preprohormone encoded by the GIP gene located on human chromosome 17q21.32. Post-translational processing yields the biologically active form: a 42-amino acid peptide (GIP(1-42)) with a molecular weight of approximately 4984 Da [1] [10].

Structurally, GIP exhibits hallmark features of this superfamily:

  • An N-terminal tyrosine residue (Tyr¹) critical for receptor activation
  • A conserved α-helical conformation in its central region
  • A C-terminal amidation (absent in GIP but present in many family members)Key sequence homologies include 15 conserved residues with glucagon and 14 with secretin, particularly within the N-terminal domain responsible for receptor binding [8]. GIP functions by activating the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR) expressed predominantly in pancreatic β-cells, adipocytes, bone, and brain. Receptor binding triggers intracellular signaling primarily via the adenylyl cyclase/cAMP/PKA pathway, though phospholipase C/PKC activation may also contribute in certain tissues [1] [8]. This receptor shares approximately 40% amino acid identity with the GLP-1 receptor, explaining why both incretins converge on similar insulinotropic mechanisms despite distinct evolutionary lineages [8].

Table 2: Structural and Functional Comparison of GIP with Related Peptides

PeptideReceptor ClassReceptor Identity with GIPRKey Sequence HomologyPrimary Tissue Source
GIPClass B GPCR-Tyr¹-Glu³-Thr⁷ (N-terminal motif)Duodenal/jenunal K-cells
GLP-1Class B GPCR~40%9 conserved residues in N-terminusIntestinal L-cells
SecretinClass B GPCR~50%14 conserved residuesDuodenal S-cells
GlucagonClass B GPCR~35%15 conserved residuesPancreatic α-cells
VIPClass B GPCR~30%Limited N-terminal similarityNeurons/enteric nerves

Role in the Entero-Insular Axis and Postprandial Homeostasis

GIP is a cornerstone of the entero-insular axis—the bidirectional communication network between the gastrointestinal tract and pancreatic islets that orchestrates metabolic responses to nutrient ingestion. Following meal consumption, glucose and fatty acids stimulate K-cells in the duodenum and jejunum to secrete GIP within minutes. This rapid release potentiates glucose-stimulated insulin secretion from pancreatic β-cells via cAMP-mediated exocytosis of insulin granules [1] [9]. The incretin effect of GIP is substantial: studies estimate it contributes 50-70% of postprandial insulin secretion in healthy individuals, working synergistically with GLP-1 (from distal intestinal L-cells)) to amplify insulin release beyond what occurs with isolated hyperglycemia [1] [5].

Beyond insulin secretion, GIP integrates multiple aspects of postprandial homeostasis through tissue-specific actions:

  • Adipose Tissue: Enhances glucose uptake and lipoprotein lipase activity, promoting fatty acid incorporation into triglycerides [1] [6]
  • Bone Metabolism: Suppresses bone resorption by inhibiting osteoclast activity. Clinical studies demonstrate that GIP receptor blockade reduces postprandial suppression of the bone resorption marker CTX (carboxy-terminal collagen crosslinks)) by 22-25% [3]
  • Central Nervous System: Modulates appetite and hippocampal function via receptors in hypothalamic nuclei and limbic structures [1]
  • Glucose Disposal: Augments skeletal muscle glucose uptake through insulin-independent mechanisms involving PI3-kinase-mediated GLUT4 translocation [4]

Critically, GIP's actions exhibit nutrient-dependent regulation. For example, lipid co-ingestion potentiates GIP secretion more robustly than glucose alone, amplifying insulin release through entero-endocrine crosstalk [4] [9]. This multi-tissue integration positions GIP as a master regulator ensuring coordinated nutrient utilization, storage, and anabolic processes during the postprandial period.

Table 3: GIP-Mediated Postprandial Homeostasis Pathways

Target TissuePrimary ActionMolecular MechanismFunctional Outcome
Pancreatic β-cellsPotentiation of glucose-stimulated insulin secretioncAMP/PKA → Enhanced exocytosis of insulin granules50-70% contribution to incretin effect [1]
AdipocytesStimulation of glucose uptake & fatty acid synthesisAkt activation → GLUT4 translocation & LPL activationPostprandial triglyceride storage [6]
OsteoclastsSuppression of bone resorptionReduced RANKL signaling → ↓CTX production25% contribution to postprandial bone resorption suppression [3]
Skeletal MuscleAugmentation of glucose transportPI3K-dependent GLUT4 membrane translocationInsulin-independent glucose disposal [4]
Brain (Hypothalamus))Regulation of satiety & cognitionGIPR activation in ARC & hippocampus neuronsAppetite modulation and memory formation [1]

The pathophysiological significance of GIP is highlighted in type 2 diabetes, where GIP resistance develops in pancreatic β-cells—abolishing its insulinotropic effects despite elevated circulating levels. Conversely, GIP's adipogenic actions remain intact in obesity, suggesting tissue-specific dysregulation contributes to metabolic dysfunction [1] [6]. Furthermore, emerging evidence indicates GIP influences α-cell to β-cell transdifferentiation through modulation of transcription factors like Pax4 and Arx, potentially enhancing β-cell mass during metabolic stress [9]. These pleiotropic functions cement GIP's status as a multifunctional hormone coordinating the entero-insular axis and broader metabolic homeostasis.

Properties

CAS Number

100040-31-1; 444073-04-5

Product Name

GIP (human)

IUPAC Name

5-amino-2-[[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[4-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[6-amino-2-[[5-amino-2-[2-[[2-[[2-[[2-[[4-amino-2-[[2-[[2-[[2-[[5-amino-2-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]hexanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-oxobutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C226H338N60O66S

Molecular Weight

4983.6

InChI

InChI=1S/C226H338N60O66S/c1-21-113(11)181(285-218(343)165(107-288)278-203(328)150(88-125-60-64-131(292)65-61-125)264-212(337)163(99-179(310)311)274-217(342)164(106-287)279-222(347)183(115(13)23-3)283-215(340)152(87-123-47-29-26-30-48-123)275-224(349)185(120(18)289)280-174(301)105-245-192(317)142(70-75-175(302)303)252-187(312)117(15)248-190(315)134(232)85-124-58-62-130(291)63-59-124)220(345)250-119(17)189(314)254-146(76-82-353-20)199(324)272-160(96-176(304)305)210(335)258-141(57-39-44-81-231)200(325)282-182(114(12)22-2)221(346)276-156(92-129-103-241-109-247-129)206(331)260-144(67-72-167(234)294)197(322)259-145(68-73-168(235)295)198(323)271-161(97-177(306)307)211(336)265-151(86-122-45-27-25-28-46-122)214(339)281-180(112(9)10)219(344)277-158(94-171(238)298)209(334)266-154(90-127-101-243-136-52-34-32-50-133(127)136)205(330)263-149(84-111(7)8)202(327)262-148(83-110(5)6)201(326)249-118(16)188(313)253-143(66-71-166(233)293)196(321)255-137(53-35-40-77-227)191(316)244-104-173(300)251-138(54-36-41-78-228)193(318)256-139(55-37-42-79-229)195(320)269-157(93-170(237)297)208(333)273-162(98-178(308)309)213(338)267-153(89-126-100-242-135-51-33-31-49-132(126)135)204(329)257-140(56-38-43-80-230)194(319)268-155(91-128-102-240-108-246-128)207(332)270-159(95-172(239)299)216(341)284-184(116(14)24-4)223(348)286-186(121(19)290)225(350)261-147(226(351)352)69-74-169(236)296/h25-34,45-52,58-65,100-103,108-121,134,137-165,180-186,242-243,287-292H,21-24,35-44,53-57,66-99,104-107,227-232H2,1-20H3,(H2,233,293)(H2,234,294)(H2,235,295)(H2,236,296)(H2,237,297)(H2,238,298)(H2,239,299)(H,240,246)(H,241,247)(H,244,316)(H,245,317)(H,248,315)(H,249,326)(H,250,345)(H,251,300)(H,252,312)(H,253,313)(H,254,314)(H,255,321)(H,256,318)(H,257,329)(H,258,335)(H,259,322)(H,260,331)(H,261,350)(H,262,327)(H,263,330)(H,264,337)(H,265,336)(H,266,334)(H,267,338)(H,268,319)(H,269,320)(H,270,332)(H,271,323)(H,272,324)(H,273,333)(H,274,342)(H,275,349)(H,276,346)(H,277,344)(H,278,328)(H,279,347)(H,280,301)(H,281,339)(H,282,325)(H,283,340)(H,284,341)(H,285,343)(H,286,348)(H,302,303)(H,304,305)(H,306,307)(H,308,309)(H,310,311)(H,351,352)

InChI Key

MGXWVYUBJRZYPE-UHFFFAOYSA-N

SMILES

CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC5=CNC6=CC=CC=C65)C(=O)NC(CCCCN)C(=O)NC(CC7=CNC=N7)C(=O)NC(CC(=O)N)C(=O)NC(C(C)CC)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC8=CC=C(C=C8)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC9=CC=CC=C9)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=C(C=C1)O)N

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.